(R)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid
CAS No.: 214630-13-4
Cat. No.: VC0558065
Molecular Formula: C17H25NO4S
Molecular Weight: 339.43
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 214630-13-4 |
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Molecular Formula | C17H25NO4S |
Molecular Weight | 339.43 |
IUPAC Name | (2R)-4-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Standard InChI | InChI=1S/C17H25NO4S/c1-12-5-7-13(8-6-12)11-23-10-9-14(15(19)20)18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m1/s1 |
Standard InChI Key | LIUGCVMBJYHYNA-CQSZACIVSA-N |
SMILES | CC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Structural Characteristics
Chemical Formula and Molecular Weight
(R)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid has the molecular formula C17H25NO4S . This corresponds to a molecular weight of 339.5 g/mol . The compound consists of 17 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom, forming a relatively complex organic structure with multiple functional groups.
IUPAC Nomenclature
The full IUPAC name of the compound is (2R)-4-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid . This systematic name describes:
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The R stereochemistry at position 2
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The 4-methylphenyl group attached via a methyl sulfanyl (thioether) linkage at position 4
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The 2-methylpropan-2-yl (tert-butyl) oxycarbonylamino group at position 2
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The butanoic acid backbone structure
Several synonyms exist for this compound, including:
Structural Representation
The 2D structure of (R)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid consists of:
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A central butanoic acid backbone
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A tert-butoxycarbonyl protected amino group at the alpha position (C2)
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A 4-methylbenzyl thioether group at the gamma position (C4)
The molecule's 3D structure reveals the spatial arrangement of these groups, with the R configuration at the alpha carbon determining the specific orientation of the amino and carboxyl groups .
Stereochemistry
The compound exhibits R stereochemistry at the alpha carbon (C2), which is a chiral center . This stereochemical configuration is important for its biological activity and applications in asymmetric synthesis. The R designation indicates that the priority of substituents (according to the Cahn-Ingold-Prelog rules) around the chiral center follows a clockwise direction when viewed with the lowest priority group facing away.
Chemical Properties and Identifiers
Functional Groups
(R)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid contains several important functional groups:
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Carboxylic acid (-COOH): Located at the C1 position, this group is capable of forming hydrogen bonds and participating in esterification and amidation reactions.
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Boc-protected amine: The amino group at the C2 position is protected with a tert-butoxycarbonyl (Boc) group, which is stable under basic and nucleophilic conditions but can be removed under acidic conditions.
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Thioether (-S-): This functional group links the butanoic acid backbone to the 4-methylbenzyl group, providing a site for oxidation reactions.
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Aromatic ring: The 4-methylbenzyl group includes an aromatic ring with a methyl substituent, which can participate in various aromatic substitution reactions.
Chemical Identifiers
The compound is uniquely identified by several standard chemical identifiers:
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InChI (International Chemical Identifier):
InChI=1S/C17H25NO4S/c1-12-5-7-13(8-6-12)11-23-10-9-14(15(19)20)18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m1/s1 -
InChIKey (condensed form of InChI):
LIUGCVMBJYHYNA-CQSZACIVSA-N -
SMILES Notation:
CC1=CC=C(C=C1)CSCCC@HNC(=O)OC(C)(C)C
Table 1 summarizes these key properties:
Property | Value |
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Molecular Formula | C17H25NO4S |
Molecular Weight | 339.5 g/mol |
CAS Number | 214630-13-4 |
IUPAC Name | (2R)-4-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChIKey | LIUGCVMBJYHYNA-CQSZACIVSA-N |
Stereochemistry | R configuration at C2 |
Creation Date (PubChem) | 2011-05-03 |
Modification Date (PubChem) | 2025-02-22 |
Synthetic Approaches
Common Reactions
(R)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid can participate in various reactions:
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Deprotection of the Boc group:
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Treatment with acids (e.g., TFA, HCl) to reveal the free amino group
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Esterification of the carboxylic acid:
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Reaction with alcohols in the presence of acids or activating agents
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Amide formation:
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Coupling with amines using peptide coupling reagents
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Oxidation of the thioether:
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Conversion to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
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Peptide coupling:
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Formation of peptide bonds through the carboxylic acid or (after deprotection) the amino group
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Structural Comparisons with Related Compounds
To better understand the unique characteristics of (R)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid, it is useful to compare it with structurally related compounds:
Table 2: Comparison with Related Boc-Protected Amino Acids
This comparison highlights the unique thioether linkage in our compound of interest, which distinguishes it from other Boc-protected amino acids and gives it distinct chemical properties and reactivity patterns.
Applications and Research Relevance
Peptide Chemistry
(R)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid is particularly valuable in peptide chemistry as:
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A building block for the synthesis of peptides containing modified homocysteine residues
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A precursor for the preparation of peptides with specific side-chain modifications
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A tool for introducing sulfur-containing functionalities into peptides
Organic Synthesis
In organic synthesis, this compound serves as:
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A chiral building block for the synthesis of more complex molecules
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A source of stereochemical control in asymmetric syntheses
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A functionalized intermediate containing multiple reactive sites for diverse transformations
Pharmaceutical Research
The compound may have applications in pharmaceutical research:
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As an intermediate in the synthesis of potential drug candidates
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For the preparation of peptidomimetics with improved pharmacological properties
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In the development of enzyme inhibitors that target sulfur-based interactions
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